3-{2-[(2-phenylethyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one
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Overview
Description
3-{2-[(2-phenylethyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one, commonly known as PETT, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse range of applications.
Mechanism of Action
PETT exerts its biological effects through multiple mechanisms, including the inhibition of pro-inflammatory cytokines, the activation of antioxidant enzymes, and the modulation of cell signaling pathways. PETT has also been shown to interact with various protein targets, including kinases, transcription factors, and enzymes.
Biochemical and Physiological Effects:
PETT has been shown to possess numerous biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. PETT has also been shown to possess neuroprotective effects, including the prevention of oxidative stress and the reduction of neuroinflammation.
Advantages and Limitations for Lab Experiments
PETT possesses several advantages for lab experiments, including its low toxicity, high solubility, and ease of synthesis. However, PETT does have some limitations, including its limited stability and potential for degradation under certain conditions.
Future Directions
PETT has shown great potential for use in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. Future research should focus on exploring the full potential of PETT, including its use as a therapeutic agent for the treatment of various diseases and disorders. Additionally, further studies should investigate the mechanisms underlying the biological effects of PETT and the optimization of PETT synthesis methods. Finally, the development of PETT derivatives with improved pharmacological properties should also be explored.
Conclusion:
In conclusion, PETT is a promising chemical compound that has gained significant attention in the field of scientific research due to its diverse range of applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. PETT has shown great potential for use in various fields of scientific research, and further studies should investigate its full potential.
Synthesis Methods
PETT can be synthesized through a multistep process involving the reaction of 2-aminobenzophenone with thiourea followed by the reaction with 2-bromoacetophenone. The final product is obtained through cyclization of the intermediate product with potassium hydroxide.
Scientific Research Applications
PETT has been extensively studied in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. PETT has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
3-[2-(2-phenylethylamino)-1,3-thiazol-4-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c23-19-16(12-15-8-4-5-9-18(15)24-19)17-13-25-20(22-17)21-11-10-14-6-2-1-3-7-14/h1-9,12-13H,10-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBVDJCWEIXKLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[(2-phenylethyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one |
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